molecular formula C20H12Cl2N2O2 B4981757 (fluoren-9-ylideneamino) N-(3,4-dichlorophenyl)carbamate

(fluoren-9-ylideneamino) N-(3,4-dichlorophenyl)carbamate

Cat. No.: B4981757
M. Wt: 383.2 g/mol
InChI Key: LNBLUXJLCNEKJQ-UHFFFAOYSA-N
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Description

(Fluoren-9-ylideneamino) N-(3,4-dichlorophenyl)carbamate is a synthetic organic compound that features a fluorenylideneamino group and a dichlorophenylcarbamate moiety

Properties

IUPAC Name

(fluoren-9-ylideneamino) N-(3,4-dichlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl2N2O2/c21-17-10-9-12(11-18(17)22)23-20(25)26-24-19-15-7-3-1-5-13(15)14-6-2-4-8-16(14)19/h1-11H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBLUXJLCNEKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=NOC(=O)NC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(Fluoren-9-ylideneamino) N-(3,4-dichlorophenyl)carbamate undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylamines.

Scientific Research Applications

(Fluoren-9-ylideneamino) N-(3,4-dichlorophenyl)carbamate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of (fluoren-9-ylideneamino) N-(3,4-dichlorophenyl)carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Fluoren-9-ylideneamino) N-(3,4-dichlorophenyl)carbamate is unique due to the presence of both the fluorenylideneamino and dichlorophenylcarbamate groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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